
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine
概要
説明
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, also known as varenicline, is a medication used to aid smoking cessation. It acts as a partial agonist at the nicotinic acetylcholine receptor, which is the same receptor that nicotine binds to in the brain. However, varenicline has a higher affinity for this receptor than nicotine, leading to a reduction in the pleasurable effects of smoking and a decrease in withdrawal symptoms. In addition to its clinical use, varenicline has also been the subject of scientific research for its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Properties
- 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine and related compounds have been synthesized through various chemical reactions, such as the Sonogashina reaction, and explored for their unique structural properties. These syntheses are significant for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Hou Hao-qing, 2010).
- In a related study, pyridines, including variants of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, have been the subject of research focusing on their methylation properties. These studies contribute to our understanding of aromatic compound chemistry and their potential applications in drug discovery and material science (Alexandru Grozavu et al., 2020).
Pharmaceutical Research
- In the realm of pharmaceuticals, 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives have been investigated for their therapeutic potential. For instance, they have been studied as antagonists for certain receptors, indicating their potential in developing new drugs (N. Cosford et al., 2003).
- Additionally, research has been conducted on improving the synthesis of these compounds to enhance their efficacy and accessibility for therapeutic use (L. Bleicher et al., 1998).
Material Science
- In material science, derivatives of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine have been used in the synthesis of novel complexes, such as digold complexes. These studies are crucial for developing new materials with potential applications in electronics and catalysis (Peiyi Li et al., 2008).
- The compound's derivatives have also been investigated for their optical and electrochemical properties, which could lead to innovative applications in optoelectronics and sensing technologies (B. Coe et al., 2006).
特性
CAS番号 |
179120-51-5 |
|---|---|
製品名 |
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3 |
InChIキー |
NUPUDYKEEJNZRG-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
正規SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
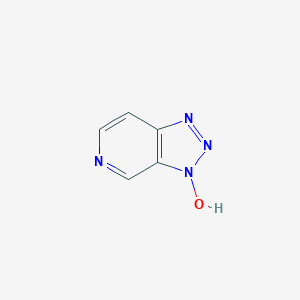


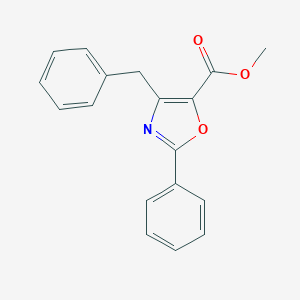
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
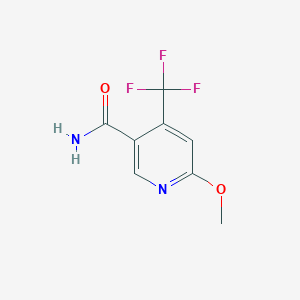
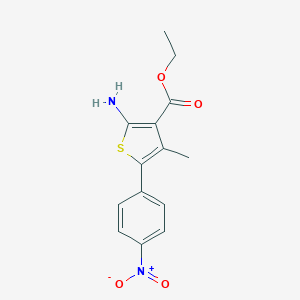

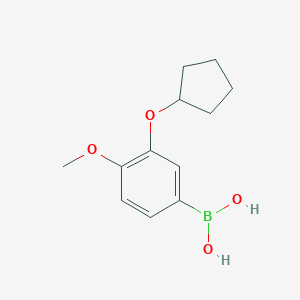
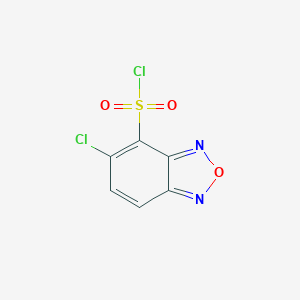
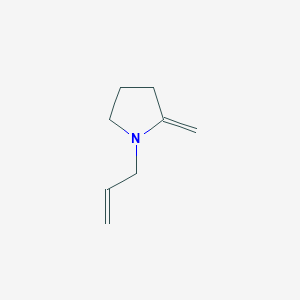
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)